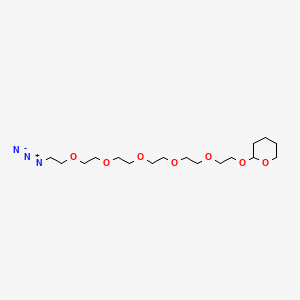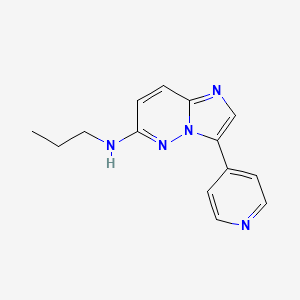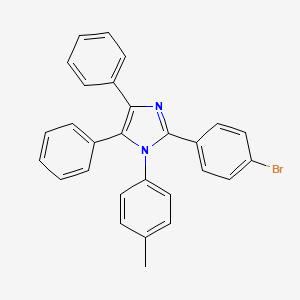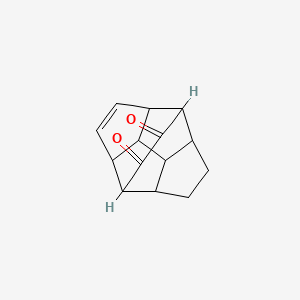
Azido-PEG6-THP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido-PEG6-THP is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is widely used in the field of click chemistry due to its azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups. Additionally, it can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azido-PEG6-THP is synthesized through a series of chemical reactions involving the introduction of an azide group into a PEG-based structure. The typical synthetic route involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to form a PEG-based intermediate.
Azidation: The PEG-based intermediate is then reacted with sodium azide (NaN3) to introduce the azide group.
THP Protection: The final step involves the protection of the hydroxyl groups with tetrahydropyranyl (THP) groups to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include PEGylation, azidation, and THP protection, followed by purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Azido-PEG6-THP undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring between the azide group of this compound and an alkyne group in the presence of a copper catalyst
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between the azide group of this compound and strained alkynes such as DBCO or BCN without the need for a catalyst
Common Reagents and Conditions
CuAAC: Requires a copper catalyst (e.g., copper sulfate) and a reducing agent (e.g., sodium ascorbate) in an aqueous or organic solvent
SPAAC: Does not require a catalyst and can be performed in aqueous or organic solvents
Major Products
Applications De Recherche Scientifique
Azido-PEG6-THP has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates
Biology: Employed in the labeling and imaging of biomolecules through click chemistry reactions
Medicine: Utilized in drug delivery systems and the development of targeted therapies
Industry: Applied in the production of functionalized materials and polymers
Mécanisme D'action
Azido-PEG6-THP exerts its effects through click chemistry reactions, specifically CuAAC and SPAAC. The azide group in this compound reacts with alkyne groups to form stable triazole linkages. This mechanism allows for the selective and efficient conjugation of molecules, facilitating the synthesis of complex bioconjugates and functionalized materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azido-PEG4-THP: A shorter PEG linker with similar click chemistry properties
Azido-PEG8-THP: A longer PEG linker with similar click chemistry properties
Azido-PEG6-acid: Contains an azide group and a terminal carboxylic acid, used in similar click chemistry reactions.
Uniqueness
Azido-PEG6-THP is unique due to its specific PEG length (PEG6) and the presence of THP-protected hydroxyl groups, which provide stability and solubility in various solvents. This makes it particularly suitable for applications in PROTAC synthesis and other bioconjugation processes .
Propriétés
Formule moléculaire |
C17H33N3O7 |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C17H33N3O7/c18-20-19-4-6-21-7-8-22-9-10-23-11-12-24-13-14-25-15-16-27-17-3-1-2-5-26-17/h17H,1-16H2 |
Clé InChI |
ZDLDUKNLDJGEMM-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11937894.png)







![2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-](/img/structure/B11937928.png)



